7-(chloromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
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Overview
Description
7-(chloromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that contains nitrogen, sulfur, and oxygen atoms in its structure. This compound is part of the thiadiazolo[3,2-a]pyrimidine family, known for their diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Mode of Action
It is synthesized through a combination of [3 + 3] cycloaddition, reduction, and deamination reactions . The interaction of this compound with its potential targets and the resulting changes at the molecular level need to be investigated further.
Biochemical Pathways
Compounds with similar structures have been shown to inhibit stat3, a protein that plays a crucial role in many cellular processes such as cell growth and apoptosis
Result of Action
Compounds with similar structures have shown anticancer activity, particularly against breast cancer cells
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(chloromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one typically involves a multi-step process. One common method includes the reaction of 2-amino-5-chloromethyl-1,3,4-thiadiazole with ethyl cyanoacetate under basic conditions, followed by cyclization to form the desired product . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of green chemistry principles, such as employing eco-friendly solvents and catalysts, is also becoming more prevalent in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
7-(chloromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles to form various derivatives.
Cycloaddition Reactions: This compound can participate in [3+3] cycloaddition reactions to form polycyclic structures.
Common Reagents and Conditions
Nucleophiles: Such as amines and thiols for substitution reactions.
Catalysts: Acidic ionic liquids and vanadium oxide-loaded fluorapatite for cycloaddition reactions
Major Products
The major products formed from these reactions include various substituted thiadiazolo[3,2-a]pyrimidine derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
7-(chloromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Medicine: Potential use in the development of new therapeutic agents due to its diverse biological activities.
Industry: Utilized in the synthesis of materials with specific properties, such as catalysts and polymers.
Comparison with Similar Compounds
Similar Compounds
- 7-oxo-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate
- 2-substituted-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one
Uniqueness
7-(chloromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is unique due to its chloromethyl group, which allows for further functionalization and derivatization. This makes it a versatile compound for the synthesis of a wide range of derivatives with potential biological activities .
Properties
IUPAC Name |
7-(chloromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3OS/c7-2-4-1-5(11)10-6(9-4)12-3-8-10/h1,3H,2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFLCUVUUVPDLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2N(C1=O)N=CS2)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87572-02-9 |
Source
|
Record name | 7-(chloromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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